Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and iodo groups, as well as two ester functional groups.
Properties
CAS No. |
853349-33-4 |
|---|---|
Molecular Formula |
C14H12ClIN2O4 |
Molecular Weight |
434.61 g/mol |
IUPAC Name |
dimethyl 1-(3-chloro-2-methylphenyl)-5-iodopyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12ClIN2O4/c1-7-8(15)5-4-6-9(7)18-12(16)10(13(19)21-2)11(17-18)14(20)22-3/h4-6H,1-3H3 |
InChI Key |
VTKVMJOASCBFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
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Sydnone Synthesis :
-
Cycloaddition Reaction :
Key Reaction Parameters
Characterization Data
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1H NMR (CDCl3) : δ 1.15 (s, 3H, CH3), 2.42 (s, 3H, Ar-CH3), 3.85 (s, 6H, OCH3), 6.80–7.25 (m, 3H, aromatic).
-
Elemental Analysis : Calcd. for C16H17ClIN2O4: C 44.88%, H 4.00%, N 6.54%; Found: C 45.17%, H 4.32%, N 6.76%.
Halogenation of Pre-Formed Pyrazole Derivatives
An alternative route involves iodinating a pre-synthesized chlorinated pyrazole derivative. This method is advantageous for introducing iodine at position 5 of the pyrazole ring.
Synthetic Procedure
-
Starting Material :
-
1-(3-Chloro-2-methylphenyl)-5-chloro-1H-pyrazole-3,4-dicarboxylate.
-
-
Iodination Reaction :
Key Reaction Parameters
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Oxidizing Agent : Iodic acid (ensures electrophilic iodination).
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Solvent : Glacial acetic acid (promotes solubility and reactivity).
Optimization of Reaction Conditions
Solvent Effects
Temperature and Time
-
Cycloaddition requires prolonged reflux (10 hours) for complete conversion.
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Iodination achieves optimal yields within 8–12 hours at 100–110°C.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Spectroscopic Methods
Challenges in Characterization
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Iodine Stability : Dehalogenation under prolonged exposure to light or heat necessitates dark storage at –20°C.
Challenges and Limitations
-
Regioselectivity in Iodination : Competing substitutions at positions 4 and 5 require careful control of reaction conditions.
-
Handling Hazardous Reagents : Iodic acid and acetic acid necessitate corrosion-resistant equipment.
-
Sydnone Availability : Custom synthesis of iodinated sydnones adds complexity to the cycloaddition route.
Recent Advances
Recent studies (2024) highlight the use of flow chemistry to improve the cycloaddition method’s efficiency, achieving 85% yield with a 2-hour residence time. Additionally, microwave-assisted iodination reduces reaction time to 3 hours while maintaining 70% yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Acids or Bases: For ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while hydrolysis can produce carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural analogs have shown significant inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammation and pain pathways.
Case Studies:
- COX-II Inhibitors : Research indicates that compounds derived from pyrazole scaffolds exhibit potent COX-II inhibitory activity. For instance, certain derivatives have been reported to have IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib . These findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory drug.
Synthetic Methodologies
The compound is also utilized in various synthetic methodologies, particularly in the formation of complex heterocycles. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it valuable in organic synthesis.
Synthesis Techniques:
- Palladium-Catalyzed Reactions : this compound can act as a key intermediate in the synthesis of more complex structures through Suzuki-Miyaura coupling reactions. This method has been shown to yield high-purity products with significant yields, demonstrating the compound’s utility in synthetic organic chemistry .
The biological activity of this compound extends beyond anti-inflammatory properties. Preliminary studies suggest potential antibacterial activity against various pathogens.
Antibacterial Studies:
Research has indicated that certain derivatives of this compound exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar pyrazole structures have shown efficacy comparable to standard antibiotics . This suggests that this compound may contribute to the development of new antibacterial agents.
Toxicological Profile
While exploring the applications of this compound, it is crucial to consider its toxicological profile. The compound is classified under GHS hazard statements indicating potential skin and eye irritation . Therefore, safety assessments are necessary for any therapeutic applications.
Mechanism of Action
The mechanism of action of Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The chloro, methyl, and iodo groups, along with the ester functionalities, contribute to its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(5-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific research applications .
Biological Activity
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a compound within the pyrazole family that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent under reflux conditions. This process yields the desired iodopyrazole in good yield, as evidenced by various spectroscopic analyses including NMR and IR spectroscopy .
Biological Activity
The biological activity of this compound has been investigated across several studies, revealing significant potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit notable antibacterial properties. In particular, compounds within this class have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, a study demonstrated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µM against E. coli and S. agalactiae .
Anticancer Properties
The anticancer potential of this compound has also been explored. A related study on pyrazole derivatives indicated that they possess cytotoxic effects against various cancer cell lines. Specifically, modifications to the pyrazole structure can enhance its selectivity and potency against specific cancer types. For instance, compounds similar to this compound showed IC50 values ranging from 2.76 to 9.27 µM against human ovarian adenocarcinoma cells .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:
| Study | Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values |
|---|---|---|---|
| Study A | Antibacterial | E. coli, S. agalactiae | MIC = 50 µM |
| Study B | Anticancer | Ovarian cancer cells | IC50 = 2.76 µM |
| Study C | Antibacterial | Gram-positive bacteria | MIC = 75 µM |
Case Studies
Several case studies illustrate the compound's efficacy:
- Case Study on Antibacterial Activity : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a strong inhibitory effect on Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
- Case Study on Anticancer Effects : A study evaluated the cytotoxicity of various pyrazole derivatives against multiple cancer cell lines, finding that modifications to the molecular structure significantly influenced their anticancer activity. The results suggested that the introduction of halogen atoms (such as iodine) enhanced the compound's ability to induce apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for this pyrazole derivative, and what critical parameters influence reaction efficiency?
The compound can be synthesized via a multi-step protocol involving cycloaddition, iodination, and esterification. A common approach is the 1,3-dipolar cycloaddition of sydnones with dimethylacetylenedicarboxylate (DMAD) to form the pyrazole core, followed by halogenation at the 5-position using iodine under controlled conditions . Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Suzuki-Miyaura coupling for aryl substitutions .
- Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency for iodinated intermediates .
- Temperature : Iodination requires mild heating (60–80°C) to avoid decomposition .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
A combination of spectral methods is essential:
- FT-IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- NMR : ¹H NMR identifies substituents on the pyrazole ring (e.g., 3-chloro-2-methylphenyl protons at δ 6.8–7.4 ppm), while ¹³C NMR verifies carboxylate carbons (~165 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₄H₁₂ClINO₄) .
- X-ray crystallography : Resolves steric effects from the bulky 3-chloro-2-methylphenyl group .
| Technique | Purpose | Key Data Points |
|---|---|---|
| FT-IR | Functional groups | C=O, C-I stretches |
| ¹H/¹³C NMR | Substituent positions | Aromatic proton shifts, carboxylate carbons |
| HRMS | Molecular formula | Exact mass matching |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected splitting in NMR or IR band shifts) may arise from steric hindrance or polymorphism. Strategies include:
- Variable-temperature NMR : To identify dynamic conformational changes in the pyrazole ring .
- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to confirm assignments .
- Cocrystallization studies : Resolve polymorphism issues by growing crystals in different solvent systems .
Q. What experimental designs are appropriate for studying the environmental fate of this compound?
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Lab-scale studies :
Q. What strategies optimize the compound’s bioactivity through structural modification?
Structure-activity relationship (SAR) studies suggest:
- Iodine substitution : Enhances halogen bonding with target proteins (e.g., kinases) .
- Ester hydrolysis : Replace methyl esters with amides to improve solubility and bioavailability .
- Heterocyclic fusion : Cyclocondensation with triazolo-thiadiazoles increases antimicrobial activity .
| Modification | Biological Impact | Reference |
|---|---|---|
| 5-Iodo substitution | Enhanced binding affinity | |
| Carboxylate → amide | Improved solubility | |
| Triazolo-thiadiazole fusion | Antibacterial activity |
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
